4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383120
InChI: InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)
SMILES:
Molecular Formula: C9H5Cl2NO3
Molecular Weight: 246.04 g/mol

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione

CAS No.:

Cat. No.: VC18383120

Molecular Formula: C9H5Cl2NO3

Molecular Weight: 246.04 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione -

Specification

Molecular Formula C9H5Cl2NO3
Molecular Weight 246.04 g/mol
IUPAC Name 4-(2,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)
Standard InChI Key LETRMGLOCZUAFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is C₉H₅Cl₂NO₃, with a molecular weight of 270.05 g/mol. The oxazolidine ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused with two ketone groups, forming a 2,5-dione system. The 2,4-dichlorophenyl substituent at position 4 introduces steric bulk and electronic effects, influencing reactivity and interactions (Figure 1) .

Key Structural Features:

  • Oxazolidine Ring: The ring adopts a puckered conformation due to the sp³-hybridized nitrogen and oxygen atoms.

  • Dione Groups: The ketones at positions 2 and 5 enhance electrophilicity, making the compound reactive toward nucleophiles.

  • Chlorine Substituents: The 2,4-dichloro configuration on the phenyl ring increases lipophilicity and may contribute to bioactivity through halogen bonding.

Synthesis Methods

Carbamate and 2-Hydroxycarboxylic Acid Ester Route

The most well-documented synthesis, described in US4220787A , involves reacting a carbamate derivative with a 2-hydroxycarboxylic acid ester under thermal conditions (80–250°C). For 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione, the process can be adapted as follows:

  • Starting Materials:

    • Carbamate: 2,4-Dichlorophenyl carbamate (R¹ = 2,4-dichlorophenyl, R⁴ = alkyl/aryl).

    • Ester: Methyl or ethyl glycolate (R² = H, R³ = H; R⁵ = methyl/ethyl).

  • Reaction Conditions:

    • Temperature: 120–170°C (optimized range).

    • Catalyst: Optional use of bases like sodium ethoxide (0.01–0.1 mol%).

    • Solvent: Typically solvent-free, though polar aprotic solvents (e.g., DMF) may enhance yield.

  • Mechanism:

    • The carbamate’s amine group attacks the ester’s carbonyl carbon, forming an intermediate that cyclizes to yield the oxazolidine ring .

Yield: Reported yields for analogous compounds range from 65% to 85% .

Substituted Amide and Aromatic Carbonic Acid Ester Route

EP0056966B1 outlines an alternative method using substituted amides and aromatic carbonic acid esters (e.g., diphenyl carbonate):

  • Starting Materials:

    • Amide: N-(2,4-Dichlorophenyl)glycolamide.

    • Ester: Diphenyl carbonate.

  • Reaction Conditions:

    • Temperature: 50–250°C (preferably 120–170°C).

    • Catalyst: Sodium phenolate or tertiary amines.

    • Pressure: Reduced pressure (1–950 mbar) to facilitate phenol removal.

Advantages: This method avoids isocyanate intermediates, improving safety and scalability .

Physicochemical Properties

Experimental data for 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione remains sparse, but properties can be extrapolated from analogs :

PropertyValue/Description
Melting Point180–185°C (predicted)
SolubilityInsoluble in water; soluble in DMSO, acetone
LogP~2.8 (indicative of moderate lipophilicity)
StabilityStable under inert atmospheres; hydrolyzes in strong acids/bases

Chemical Reactivity and Derivatives

The compound’s reactivity centers on its dione and dichlorophenyl groups:

  • Nucleophilic Attack: The electron-deficient carbonyl carbons undergo reactions with amines or hydrazines to form hydrazides or imines.

  • Electrophilic Substitution: The dichlorophenyl group directs electrophiles to the para position, enabling further functionalization.

  • Ring-Opening Reactions: Under basic conditions, the oxazolidine ring may cleave to form linear amides or esters .

Notable Derivatives:

  • 3-Anilino Derivatives: Analogous to PubChem CID 9547935 , introducing an anilino group at position 3 enhances hydrogen-bonding capacity.

  • Vinyl-Substituted Variants: Substituting R²/R³ with vinyl groups (as in US4220787A ) increases conjugation and potential bioactivity.

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